Glycyl-L-tyrosyl-L-methionyl-L-prolyl-L-valyl-L-aspartic acid
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Overview
Description
Glycyl-L-tyrosyl-L-methionyl-L-prolyl-L-valyl-L-aspartic acid is a peptide compound composed of six amino acids: glycine, tyrosine, methionine, proline, valine, and aspartic acid. Peptides like this one are essential in various biological processes and have significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-tyrosyl-L-methionyl-L-prolyl-L-valyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to attach.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-tyrosyl-L-methionyl-L-prolyl-L-valyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
Glycyl-L-tyrosyl-L-methionyl-L-prolyl-L-valyl-L-aspartic acid has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as in drug delivery systems and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of Glycyl-L-tyrosyl-L-methionyl-L-prolyl-L-valyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-arginylglycyl-L-alpha-aspartyl-L-tyrosyl-L-isoleucyl-L-tryptophyl-L-seryl-L-leucyl-L-alpha-aspartyl-L-threonyl-L-glutamine: Another peptide with a different sequence of amino acids.
Slotoxin: A peptide with a complex structure and specific biological activity.
Uniqueness
Glycyl-L-tyrosyl-L-methionyl-L-prolyl-L-valyl-L-aspartic acid is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of glycine, tyrosine, methionine, proline, valine, and aspartic acid allows it to participate in various biochemical reactions and interactions, making it valuable for diverse research applications.
Properties
CAS No. |
289467-81-8 |
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Molecular Formula |
C30H44N6O10S |
Molecular Weight |
680.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C30H44N6O10S/c1-16(2)25(28(43)34-21(30(45)46)14-24(39)40)35-27(42)22-5-4-11-36(22)29(44)19(10-12-47-3)33-26(41)20(32-23(38)15-31)13-17-6-8-18(37)9-7-17/h6-9,16,19-22,25,37H,4-5,10-15,31H2,1-3H3,(H,32,38)(H,33,41)(H,34,43)(H,35,42)(H,39,40)(H,45,46)/t19-,20-,21-,22-,25-/m0/s1 |
InChI Key |
YXAHGYPNKCSJQQ-XHVFSLISSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN |
Origin of Product |
United States |
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